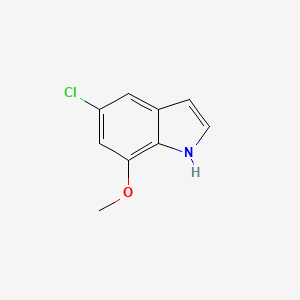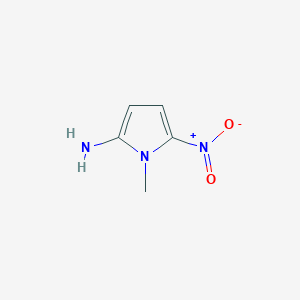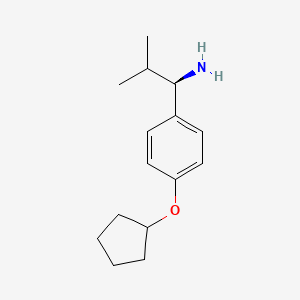
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol is a synthetic organic compound with the molecular formula C29H44N2O3 and a molecular weight of 468.67 g/mol This compound is characterized by the presence of a diazenyl group (–N=N–) and a hexyloxy group (–O–C6H13) attached to a phenyl ring, which is further connected to an undecanol chain
Métodos De Preparación
The synthesis of 11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol involves several steps. One common method includes the following steps :
Diazotization: The starting material, 4-hexyloxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenylundecanol in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazenyl group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials, particularly in the development of liquid crystals and photoresponsive materials.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes that involve light-induced changes, such as vision and photosynthesis.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, where its photoresponsive properties can be utilized to control the release of therapeutic agents.
Industry: It is used in the production of dyes, pigments, and coatings due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol involves its ability to undergo reversible trans-cis isomerization upon exposure to light . This photoisomerization process changes the molecular geometry and polarity of the compound, which can affect its interaction with other molecules and materials. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or altering the properties of materials in industrial applications.
Comparación Con Compuestos Similares
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol can be compared with other similar compounds, such as :
4-((4-(Hexyloxy)phenyl)diazenyl)phenol: This compound lacks the undecanol chain, making it less hydrophobic and potentially less effective in certain applications.
4-((4-(Hexyloxy)phenyl)diazenyl)benzoic acid: The presence of a carboxylic acid group instead of a hydroxyl group can alter its reactivity and solubility.
4-((4-(Hexyloxy)phenyl)diazenyl)aniline:
The uniqueness of this compound lies in its combination of a diazenyl group, a hexyloxy group, and an undecanol chain, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C29H44N2O3 |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
11-[4-[(4-hexoxyphenyl)diazenyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C29H44N2O3/c1-2-3-4-13-24-33-28-19-15-26(16-20-28)30-31-27-17-21-29(22-18-27)34-25-14-11-9-7-5-6-8-10-12-23-32/h15-22,32H,2-14,23-25H2,1H3 |
Clave InChI |
WPVCFGMABSUIJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)





![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)



![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)


